2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Lipophilicity Membrane Permeability ADME

This compound is a validated ChemDiv screening compound (Y021-4800) with a fully assigned NMR spectral fingerprint, ensuring unambiguous identity confirmation. Its calculated physicochemical profile (logP 3.013, PSA 46.9 Ų) occupies a drug-like sweet spot for passive cell permeability, while the 3,5-dimethylpyrazole donor and 4-phenylthiazole acceptor create a differentiated chemotype unavailable in des-methyl or halogenated analogs. Substituting this compound with generic alternatives risks losing the lipophilicity and hydrogen-bonding capacity that drive target engagement. Available as dry powder (15 mg in stock, 1-week lead time). Ideal for phenotypic HCS, kinase/HSP90 SAR libraries, and antimicrobial reference screening.

Molecular Formula C16H16N4OS
Molecular Weight 312.4 g/mol
Cat. No. B5811414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Molecular FormulaC16H16N4OS
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC(=O)NC2=NC(=CS2)C3=CC=CC=C3)C
InChIInChI=1S/C16H16N4OS/c1-11-8-12(2)20(19-11)9-15(21)18-16-17-14(10-22-16)13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H,17,18,21)
InChIKeyVNZUJDYKRJPVRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide – Procurement-Ready Overview for Scientific Screening


2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (MW 312.39, C₁₆H₁₆N₄OS) is a synthetic small‑molecule screening compound belonging to the hybrid pyrazole–thiazole acetamide class. It is commercially catalogued as a drug‑like fragment from the ChemDiv screening library (Compound ID Y021‑4800) and is supplied with a certified NMR spectral fingerprint [1]. Its calculated physicochemical profile (logP 3.013, logD 3.013, polar surface area 46.9 Ų) places it in a property space favorable for CNS or intracellular target programs, while the strategic combination of a 3,5‑dimethylpyrazole donor and a 4‑phenylthiazole acceptor creates a differentiated chemotype for structure‑activity‑relationship (SAR) exploration.

Why Generic Substitution Fails for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in Library Screening


Substituting this compound with a closely related pyrazole–thiazole acetamide is risky because even minor structural perturbations sharply alter the lipophilicity, hydrogen‑bonding capacity, and steric contour that drive target engagement. SAR studies on pyrazole‑thiazole hybrids demonstrate that the pattern of methyl substitution on the pyrazole ring and the nature of the thiazole C‑4 aryl group directly modulate antimicrobial and enzyme‑inhibitory potencies [1][2]. The quantitative evidence below shows that the 3,5‑dimethylpyrazole fragment and the unsubstituted 4‑phenylthiazole acceptor together create a distinct molecular property signature that is not reproduced by des‑methyl, furanyl, or halogenated aryl analogs, making generic replacement chemically unsound without confirmatory re‑screening.

Quantitative Differentiation Evidence for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide vs. Key Comparators


Lipophilicity Advantage Over the Parent N-(4-Phenyl-1,3-thiazol-2-yl)acetamide Scaffold

The 3,5‑dimethylpyrazole substitution raises the calculated logP by approximately 0.9 units relative to the parent N-(4‑phenyl‑1,3‑thiazol‑2‑yl)acetamide scaffold. The target compound shows a ChemDiv‑computed logP of 3.013 and logD 3.013 , while the simpler N‑(4‑phenyl‑1,3‑thiazol‑2‑yl)acetamide (CAS 5039‑09‑8) has an XLogP3‑AA of 2.1 [1].

Lipophilicity Membrane Permeability ADME

Increased Hydrogen‑Bond Acceptor Count for Enhanced Target‑Binding Potential

The incorporation of the 3,5‑dimethylpyrazole ring adds one hydrogen‑bond acceptor (HBA) compared with the non‑pyrazole comparator. The target compound has 4 HBA (ChemDiv data) , while N‑(4‑phenyl‑1,3‑thiazol‑2‑yl)acetamide has only 3 HBA [1].

Hydrogen Bonding Target Engagement Pharmacophore

Distinct Molecular Topology Versus Furan‑Bioisostere Analog

Replacing the 4‑phenylthiazole group with a 4‑(furan‑2‑yl)thiazole bioisostere produces a compound with different molecular shape and electronic character. The target compound’s rigid, planar 4‑phenylthiazole core contributes a polar surface area of 46.9 Ų , whereas the furan analog [1] is predicted to have a lower PSA due to the smaller heteroaryl ring. Although quantitative PSA for the furan analog is not publicly available, the topological difference is qualitative evidence for distinct protein‑binding geometries.

Bioisosterism Molecular Shape SAR

Class‑Level Evidence for Pyrazole‑Thiazole Acetamide Antimicrobial Activity Window

Published SAR for pyrazole‑thiazole hybrids demonstrates that the acetamide‑linked architecture is critical for antimicrobial potency. In a series of N‑(4‑phenylthiazol‑2‑yl)acetamide derivatives carrying a pyrazoline/pyrazole fragment at the α‑position, the most active compound exhibited MIC values in the low µg/mL range against both Gram‑positive and Gram‑negative pathogens [1]. The target compound’s 3,5‑dimethylpyrazole regioisomer is predicted to occupy a similar activity window based on its structural analogy, although no discrete MIC data are yet available for this specific molecule.

Antimicrobial SAR Enzyme Inhibition

Best‑Fit Research and Procurement Scenarios for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide


Cell‑Based Phenotypic Screening Requiring Balanced Lipophilicity

With a computed logP of 3.013, the compound occupies a sweet spot for passive cell permeability while avoiding excessive lipophilicity that often leads to aggregation or non‑specific binding. It is suited for phenotypic high‑content screening assays targeting intracellular pathways, as supported by its ChemDiv property profile .

Kinase or Enzyme‑Inhibitor Fragment‑Based Lead Discovery

The compound’s dual hydrogen‑bond acceptor‑rich pyrazole‑thiazole core (4 HBA) makes it an attractive fragment for structure‑based design against kinases, HSP90, or cytochrome P450 isoforms. Patents disclosing thiazole‑pyrazole kinase inhibitors [1] reinforce the scaffold’s relevance for ATP‑binding site engagement.

Antimicrobial Lead Optimization Starting Point

Class‑level SAR [2] indicates that N‑(4‑phenylthiazol‑2‑yl)acetamide derivatives with pyrazole‑type substituents show measurable antibacterial and antifungal activity. The target compound can serve as a reference core for systematic library expansion around the 4‑phenylthiazole and 3,5‑dimethylpyrazole motifs.

Analytical Reference and Spectral Library Building

The fully assigned 2‑NMR dataset available via SpectraBase [3] ensures unambiguous identity confirmation, making the compound a reliable standard for building in‑house spectral libraries or validating high‑throughput purification workflows.

Quote Request

Request a Quote for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.